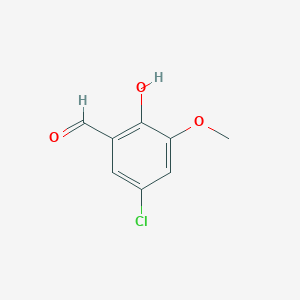

5-Chloro-2-hydroxy-3-methoxybenzaldehyde

Übersicht

Beschreibung

5-Chloro-2-hydroxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H7ClO3. It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom, a hydroxyl group, and a methoxy group on the benzene ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 5-chloro-2-hydroxybenzaldehyde.

Methoxylation: The hydroxyl group at the 3-position is methoxylated using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures (50-80°C) to ensure complete conversion.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production follows similar synthetic routes but employs continuous flow reactors to enhance efficiency and yield.

Purification: The product is purified through recrystallization or distillation under reduced pressure to obtain high-purity this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: 5-Chloro-2-hydroxy-3-methoxybenzoic acid.

Reduction: 5-Chloro-2-hydroxy-3-methoxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-hydroxy-3-methoxybenzaldehyde has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde involves its interaction with specific molecular targets:

Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Pathways Involved: The compound may interfere with metabolic pathways, leading to the disruption of cellular processes in microorganisms or cancer cells.

Vergleich Mit ähnlichen Verbindungen

- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

- 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

- 5-Chloro-2-hydroxy-3-iodobenzaldehyde

- 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde

- 3,4-Dimethoxy-2-hydroxybenzaldehyde

Uniqueness:

- Chlorine Substitution: The presence of a chlorine atom at the 5-position imparts unique chemical reactivity and biological activity.

- Hydroxyl and Methoxy Groups: The combination of hydroxyl and methoxy groups enhances its solubility and interaction with biological targets .

Biologische Aktivität

5-Chloro-2-hydroxy-3-methoxybenzaldehyde (C₈H₇ClO₃) is an aromatic compound with significant potential in medicinal chemistry, particularly noted for its antitumor and antioxidant activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzaldehyde functional group, with a chlorine atom at the 5-position, a hydroxyl group at the 2-position, and a methoxy group at the 3-position of the benzene ring. These substituents contribute to its unique chemical reactivity and biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor activity of this compound. In vitro tests have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. The structural characteristics suggest potential interactions with biological targets involved in cancer progression, although specific mechanisms remain to be fully elucidated .

Antioxidant Properties

The compound also exhibits antioxidant properties , which may enhance its protective effects against oxidative stress-related diseases. The presence of hydroxyl and methoxy groups is believed to play a crucial role in its antioxidant activity, contributing to its overall biological efficacy .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals distinct features that may influence their biological activity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Chloro-2-hydroxybenzaldehyde | Similar hydroxyl and chlorinated structure | Lacks methoxy group |

| 4-Hydroxy-3-methoxybenzaldehyde | Hydroxyl and methoxy groups at different positions | Different substitution pattern |

| 5-Chloro-3-methoxyphenol | Chlorine and methoxy groups present | No aldehyde functionality |

| 4-Chloro-2-hydroxybenzoic acid | Contains a carboxylic acid group | Different functional group |

This table illustrates how variations in substituents can significantly influence chemical behavior and biological activity, underscoring the uniqueness of this compound among similar compounds.

Synthesis Methods

The synthesis of this compound typically begins with 5-chloro-2-hydroxybenzaldehyde, followed by methoxylation using reagents like dimethyl sulfate or methyl iodide in the presence of bases such as potassium carbonate. The reaction is generally conducted in organic solvents like acetone or dimethylformamide at elevated temperatures (50–80°C) to ensure complete conversion .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antitumor Studies : A study published in Journal of Molecular Structure reported on the antitumor efficacy of various derivatives of benzaldehyde, including this compound. The findings indicated significant inhibition of cancer cell proliferation .

- Spectroscopic Characterization : Spectroscopic techniques such as FT-IR, UV-Vis, and NMR have been employed to characterize the compound's structure and confirm the presence of key functional groups .

- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into potential binding affinities with biological macromolecules relevant to cancer therapy. These findings suggest that further experimental validation is necessary to explore these interactions comprehensively .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-Chloro-2-hydroxy-3-methoxybenzaldehyde in laboratory settings?

- Methodological Answer: Use nitrile or neoprene gloves inspected for integrity before use, and follow proper glove removal techniques to avoid skin contact . Ensure local exhaust ventilation and proximity to eyewash stations/safety showers. Avoid ignition sources and electrostatic discharge by grounding equipment. For spills, sweep or vacuum material into a chemically resistant container; avoid water jets to prevent aerosolization . Store in tightly sealed containers in dry, well-ventilated areas away from incompatible substances .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer: Use infrared (IR) spectroscopy to identify functional groups: the hydroxyl (-OH) and aldehyde (-CHO) groups exhibit characteristic peaks at ~3200 cm⁻¹ (broad, O-H stretch) and ~1680-1720 cm⁻¹ (C=O stretch), respectively. Compare results with reference spectra from the Coblentz Society (NIST Standard Reference Database 69), which reports IR data for the compound’s solid-phase mull . Cross-validate with nuclear magnetic resonance (NMR) spectroscopy: the methoxy (-OCH₃) group typically appears as a singlet at ~3.8-4.0 ppm in ¹H NMR .

Q. What are the environmental precautions for disposing of this compound?

- Methodological Answer: Avoid environmental release due to uncharacterized ecotoxicity. Collect waste in approved containers labeled for halogenated organic compounds. Incinerate in a high-temperature facility equipped with scrubbers to neutralize HCl emissions. Consult institutional guidelines for hazardous waste compliance .

Advanced Research Questions

Q. How can researchers reconcile the compound’s reported stability with observed reactivity in specific solvents?

- Methodological Answer: While the compound is stable under recommended storage conditions (dry, inert atmosphere) , reactivity in polar aprotic solvents (e.g., DMF, DMSO) may arise from aldehyde group nucleophilic attack. Design stability studies using accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC-UV monitoring. Compare degradation profiles in solvents of varying polarity to identify reactive intermediates .

Q. What strategies optimize the synthesis of derivatives using this compound as a precursor?

- Methodological Answer: Target the aldehyde group for condensation reactions (e.g., Schiff base formation with amines) or the hydroxyl group for etherification. For example, protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride before performing nucleophilic additions to the aldehyde. Deprotection with tetrabutylammonium fluoride (TBAF) yields functionalized intermediates . Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.

Q. How can analytical methods distinguish between this compound and structurally similar analogs (e.g., 2-Chloro-5-methoxybenzaldehyde)?

- Methodological Answer: Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₈H₇ClO₃, exact mass 186.0068). For positional isomer discrimination, employ 2D NMR techniques like COSY and NOESY to resolve substituent spatial arrangements. For example, NOE correlations between the methoxy group and adjacent protons can confirm substitution patterns .

Q. What pharmacological applications are plausible for derivatives of this compound?

- Methodological Answer: Analogous benzaldehyde derivatives (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) have been used to synthesize dopamine D2 and serotonin 5-HT3 receptor dual antagonists . Design derivatives by introducing heterocyclic moieties (e.g., piperazine) to enhance binding affinity. Evaluate in vitro receptor binding assays using radioligand displacement (e.g., [³H]spiperone for D2 receptors) .

Q. Data Contradiction Analysis

Q. Why do safety data sheets (SDS) emphasize strict handling protocols despite classifying the compound as non-hazardous?

- Methodological Answer: While the SDS notes no acute toxicity data , precautionary measures (e.g., PPE, ventilation) address potential uncharacterized risks, such as chronic exposure effects or reactive byproduct formation during synthesis. Researchers should perform a risk assessment using the “precautionary principle” and consult toxicity databases (e.g., ECOTOX) for structurally related compounds .

Eigenschaften

IUPAC Name |

5-chloro-2-hydroxy-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKYPMGTDHNSRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408848 | |

| Record name | 5-Chloro-2-hydroxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7740-05-8 | |

| Record name | 5-Chloro-2-hydroxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-hydroxy-3-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.